![molecular formula C20H19ClN2O3 B2394828 1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one CAS No. 303149-89-5](/img/structure/B2394828.png)

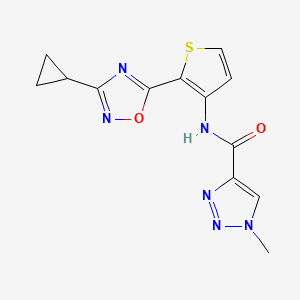

1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one is an organic compound that is commonly used in laboratory experiments and scientific research. It is a derivative of indole, a heterocyclic aromatic organic compound that is found in several plants and animals. This compound is synthesized from the reaction of 4-chlorobenzaldehyde and pentanoyl chloride in the presence of a base, usually pyridine. It is a white, crystalline solid that is soluble in organic solvents such as ethanol and chloroform.

Mécanisme D'action

1-(4-Chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one is believed to act on the immune system by modulating the activity of certain immune cells, such as T-cells, B-cells, and macrophages. It is also thought to interact with certain receptors on the surface of these cells, resulting in the production of cytokines and other molecules that can modulate the immune response. In addition, this compound is believed to interact with certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as to reduce the production of certain inflammatory mediators. In addition, this compound has been shown to have antioxidant, antifungal, and antibacterial effects. It has also been shown to modulate the activity of certain enzymes involved in the metabolism of lipids, proteins, and carbohydrates.

Avantages Et Limitations Des Expériences En Laboratoire

1-(4-Chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to obtain and store. In addition, it is relatively non-toxic and has low solubility in water, which makes it ideal for use in aqueous solutions. However, this compound has some limitations for use in laboratory experiments. It is not very soluble in organic solvents, and it can be difficult to obtain in pure form.

Orientations Futures

1-(4-Chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one has a wide range of potential applications in scientific research and laboratory experiments. Future research could focus on the development of new synthesis methods for this compound, as well as the investigation of its pharmacological properties. In addition, further research could be conducted to explore the effects of this compound on other biological systems, such as the cardiovascular and central nervous systems. Finally, further research could be conducted to explore the potential therapeutic applications of this compound.

Méthodes De Synthèse

1-(4-Chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one is synthesized by the reaction of 4-chlorobenzaldehyde and pentanoyl chloride in the presence of a base, usually pyridine. The reaction is carried out by heating the reactants in a sealed tube at a temperature of approximately 80-90°C for 30 minutes. The reaction is usually monitored by thin-layer chromatography (TLC) to ensure complete conversion of the reactants. The product is purified by recrystallization from ethanol or methanol.

Applications De Recherche Scientifique

1-(4-Chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one is used in a variety of scientific research applications. It has been used in studies investigating the effects of indole derivatives on the immune system and inflammation. It has also been used in studies of the pharmacological properties of indole derivatives, such as their anti-inflammatory, anti-fungal, and anti-bacterial effects. In addition, this compound has also been used in studies investigating the effects of indole derivatives on the cardiovascular system and the central nervous system.

Propriétés

IUPAC Name |

[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3/c1-2-3-8-18(24)26-22-19-16-6-4-5-7-17(16)23(20(19)25)13-14-9-11-15(21)12-10-14/h4-7,9-12H,2-3,8,13H2,1H3/b22-19- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWOTDUCKVHSJN-QOCHGBHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394746.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2394747.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2394751.png)

![N-(4-chloro-2-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2394754.png)

![5-[4,4-Bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one](/img/no-structure.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2394761.png)

![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2394766.png)